(E)-3-Methylhept-3-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methylhept-3-enoicacid is an organic compound with the molecular formula C8H14O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, and a methyl group attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methylhept-3-enoicacid can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methyl-3-buten-1-ol with a Grignard reagent followed by oxidation can yield this compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyl-3-heptenoic acid esters. This process is often carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Methylhept-3-enoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Esterification reactions often involve alcohols and acid catalysts such as sulfuric acid (H2SO4).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated carboxylic acids.
Substitution: Forms esters or amides.
Scientific Research Applications
(E)-3-Methylhept-3-enoicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-Methylhept-3-enoicacid involves its interaction with various molecular targets. As a carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which can then participate in various biochemical pathways. The double bond in the molecule also allows for interactions with enzymes and other proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-heptenoic acid
- 3-Methyl-4-heptenoic acid
- 3-Methyl-3-hexenoic acid
Uniqueness
(E)-3-Methylhept-3-enoicacid is unique due to its specific structure, which includes a double bond at the third position and a methyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-3-methylhept-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI Key |
MXEPBDTXDZEWDM-FNORWQNLSA-N |
SMILES |
CCCC=C(C)CC(=O)O |
Isomeric SMILES |
CCC/C=C(\C)/CC(=O)O |
Canonical SMILES |
CCCC=C(C)CC(=O)O |
Synonyms |
(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.